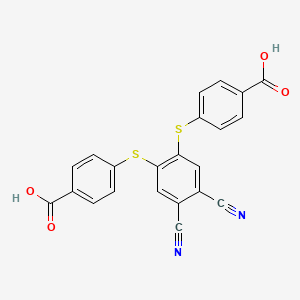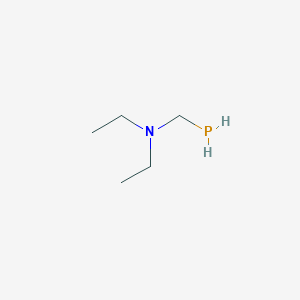
1-(Tert-butyl)-4-thiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-4-thiocyanatobenzene is an organic compound characterized by the presence of a tert-butyl group and a thiocyanate group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Tert-butyl)-4-thiocyanatobenzene typically involves the reaction of 1-bromo-4-tert-butylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with the thiocyanate group. The reaction can be represented as follows:
1-bromo-4-tert-butylbenzene+KSCN→this compound+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Tert-butyl)-4-thiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Tert-butyl)-4-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-4-thiocyanatobenzene involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(Tert-butyl)-4-thiocyanatobenzene can be compared with other similar compounds, such as:
1-(Tert-butyl)-4-cyanobenzene: Similar structure but with a cyanide group instead of a thiocyanate group.
1-(Tert-butyl)-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-(Tert-butyl)-4-aminobenzene: Features an amine group, which significantly alters its chemical properties and uses.
Propriétés
Formule moléculaire |
C11H13NS |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 |
Clé InChI |
QQLDSSBNOQWTOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)


![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)

